molecular formula C16H11F3N4O2 B5547689 7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

Cat. No. B5547689
M. Wt: 348.28 g/mol
InChI Key: FIHPHWYLVGOLIR-UHFFFAOYSA-N
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Description

The compound "7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione" belongs to a class of heterocyclic compounds known for their unique structural framework and chemical properties. These compounds are significant in the field of chemistry due to their potential applications in various domains including organic synthesis and material science.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multi-step reactions, typically starting from substituted pyrimidines or quinoxalines. For example, Naya and Nitta (2003) described the synthesis of uracil-annulated heteroazulenes, which are structurally related, indicating a complex synthetic route involving cyclocondensation and electrochemical reduction processes (Naya & Nitta, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystal analysis and molecular orbital calculations. The structure exhibits stability and distinct electronic characteristics, as demonstrated in research by Naya and Nitta, where they examined the structural characteristics of similar compounds through X-ray analysis and MO calculations (Naya & Nitta, 2003).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, such as reactions with nucleophiles and photo-induced oxidation reactions. The reactivity towards nucleophiles and the ability to undergo oxidation under certain conditions highlight their chemical versatility. For instance, Naya and Nitta detailed reactions involving nucleophiles and photo-induced oxidation, illustrating the chemical reactivity and potential functional applications of these compounds (Naya & Nitta, 2003).

Scientific Research Applications

Synthesis of Polynuclear Heterocyclic Systems

Researchers have utilized intramolecular electrophilic substitution for the synthesis of pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione derivatives. These compounds serve as the basis for creating polynuclear heterocyclic systems, which have potential applications in drug development due to their complex and biologically active structures (E. B. Tsupak & M. Shevchenko, 2006).

Development of New Pyrimido[4,5-b]quinoline Derivatives

A study detailed the synthesis of new pyrimido[4,5-b]quinoline derivatives through a three-component cyclocondensation process. These compounds are of interest for biological screening, highlighting the chemical's utility in creating novel molecules with potential therapeutic applications (T. R. Hovsepyan et al., 2018).

Ring Transformation and Photo-Induced Oxidizing Reactions

Another study focused on the ring transformation of cyclohepta[b]pyrimido[5,4-d]furan derivatives to corresponding pyrrole derivatives. This transformation process and the subsequent photo-induced oxidizing reactions underpin the compound's versatility in synthetic chemistry and its potential for creating new chemical entities with varied applications (S. Naya & M. Nitta, 2004).

Combinatorial Synthesis of Heterocyclic Derivatives

The combinatorial synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives demonstrates the compound's utility in generating a diverse array of heterocyclic derivatives under catalyst-free conditions. This approach offers a pathway to rapidly develop molecules for various scientific and industrial purposes (Yu-jing Zhou et al., 2013).

Application in Photovoltaic Materials

A novel study highlights the synthesis of pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymers for use in bulk heterojunction solar cells. The electron-deficient nature of these copolymers, derived from modifications of the core compound, facilitates high photovoltages, showcasing the compound's potential in enhancing renewable energy technologies (Xiaofeng Xu et al., 2015).

properties

IUPAC Name

12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c1-21-11-8(14(24)22(2)15(21)25)7-23-10-6-4-3-5-9(10)20-13(12(11)23)16(17,18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPHWYLVGOLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=NC4=CC=CC=C4N3C=C2C(=O)N(C1=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

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